molecular formula C13H24N2O B14346090 4-Amino-N-cyclohexylcyclohexane-1-carboxamide CAS No. 91756-64-8

4-Amino-N-cyclohexylcyclohexane-1-carboxamide

Cat. No.: B14346090
CAS No.: 91756-64-8
M. Wt: 224.34 g/mol
InChI Key: DPWGHEINGXMHJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-N-cyclohexylcyclohexane-1-carboxamide is an organic compound that belongs to the class of amides It is characterized by the presence of an amino group (-NH2) and a carboxamide group (-CONH2) attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-cyclohexylcyclohexane-1-carboxamide typically involves the reaction of cyclohexylamine with cyclohexanone to form an intermediate, which is then further reacted with ammonia or an amine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-cyclohexylcyclohexane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce primary or secondary amines.

Scientific Research Applications

4-Amino-N-cyclohexylcyclohexane-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and protein binding.

    Industry: It may be used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-N-cyclohexylcyclohexane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with target molecules, while the carboxamide group can participate in various chemical interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-N-methylcyclohexane-1-carboxamide
  • Cyclohexylamine
  • Cyclohexanone

Uniqueness

4-Amino-N-cyclohexylcyclohexane-1-carboxamide is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions

Properties

CAS No.

91756-64-8

Molecular Formula

C13H24N2O

Molecular Weight

224.34 g/mol

IUPAC Name

4-amino-N-cyclohexylcyclohexane-1-carboxamide

InChI

InChI=1S/C13H24N2O/c14-11-8-6-10(7-9-11)13(16)15-12-4-2-1-3-5-12/h10-12H,1-9,14H2,(H,15,16)

InChI Key

DPWGHEINGXMHJV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2CCC(CC2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.